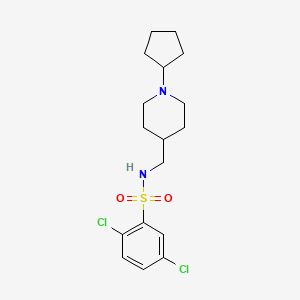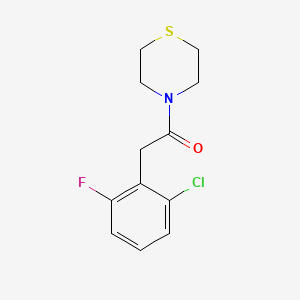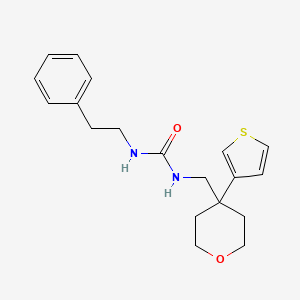![molecular formula C17H11ClN4 B3010224 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-73-6](/img/structure/B3010224.png)
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolo[1,5-a]pyrimidines have been explored for their antiproliferative and proapoptotic properties, particularly in the context of cancer cell growth inhibition and apoptosis induction through the modulation of specific pathways such as Src phosphorylation and BCL2 gene expression . Additionally, these compounds have shown promise as inhibitors of mycobacterial ATP synthase, which is significant for the treatment of Mycobacterium tuberculosis . Furthermore, derivatives of this class have been investigated for their antagonistic activity against serotonin 5-HT6 receptors, with the nature and position of substituents playing a crucial role in their activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions and cyclization processes. For instance, the synthesis of a related compound involved the condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with an amine precursor, followed by cyclization with hydrazine hydrate . The synthesis of approximately 70 novel derivatives for anti-mycobacterial activity also highlights the versatility of the synthetic routes that can be employed to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a dichlorophenyl derivative was determined to understand its interaction with biological targets . Molecular modeling simulations have been used to hypothesize the mode of action at the molecular level, which is essential for the design of more potent inhibitors . The structure-activity relationship (SAR) studies of these compounds further elucidate the importance of specific functional groups and their positions for the desired biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the aromatic rings. These substituents can affect the compound's ability to interact with various enzymes or receptors. For instance, the presence of a sulfonyl group and its position on the pyrazolo[1,5-a]pyrimidine core were found to be critical for the antagonistic activity against serotonin 5-HT6 receptors . The SAR studies provide insights into how different chemical modifications can enhance or reduce the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and molecular weight, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the introduction of a trifluoromethyl group in one of the derivatives was likely aimed at increasing its lipophilicity, which could potentially affect its bioavailability and metabolic stability . The compounds' stability in mouse and human liver microsomes was also assessed to predict their in vivo stability .
科学的研究の応用
1. Affinity for Adenosine Receptors
Pyrazolo[3,4-d]pyrimidines, including compounds with a 3-chlorophenyl group, have shown affinity for A1 adenosine receptors. This affinity is demonstrated through specific binding assays, indicating potential applications in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
2. Antiproliferative and Antimicrobial Activities
Rhenium(I) complexes with 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine ligands have shown potent cytotoxic nature against HCT116 cells, suggesting antiproliferative applications. These complexes also display significant antimicrobial activity, highlighting their potential in medicinal chemistry (Varma et al., 2020).
3. Anti-Mycobacterial Activity
Compounds with pyrazolo[1,5-a]pyrimidine structures have been identified as potent inhibitors of mycobacterial ATP synthase, specifically for treating Mycobacterium tuberculosis. Structure-activity relationship studies of these compounds provide insights into their potential as inhibitors of mycobacterial growth (Sutherland et al., 2022).
4. Antitumor Activities
Several derivatives of pyrazolo[1,5-a]pyrimidine, including those with a 4-chlorophenyl group, have been synthesized and evaluated for antitumor activities. These compounds show potential in inhibiting the proliferation of tumor cells, indicating their relevance in cancer research (Xin, 2012).
将来の方向性
The future directions of research on “3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve the design and synthesis of new structural chemotypes with significant chemotherapeutic activities . This could include the development of more efficient synthesis methods and the exploration of their biological activities against various diseases .
特性
IUPAC Name |
3-(4-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISQSLNPJNSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)
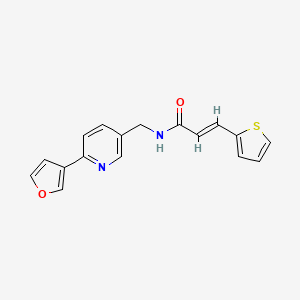

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)
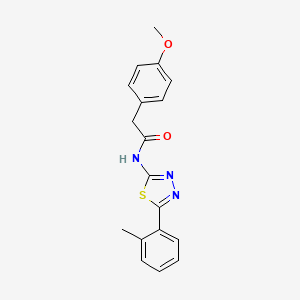
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)
